molecular formula C9H10N4 B1268959 5-(3-Methylphenyl)-4H-1,2,4-triazol-3-amine CAS No. 59301-24-5

5-(3-Methylphenyl)-4H-1,2,4-triazol-3-amine

Cat. No. B1268959
CAS RN: 59301-24-5
M. Wt: 174.2 g/mol
InChI Key: DTWHVCOHVMHZSC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of various ester ethoxycarbonylhydrazones with primary amines. A specific example involves the synthesis of 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, showcasing the versatility of the synthetic approaches towards triazole derivatives (Bektaş et al., 2010). These methods highlight the broad synthetic adaptability of the triazole core, enabling the introduction of various functional groups to achieve desired chemical and biological properties.

Molecular Structure Analysis

The molecular structure of triazole derivatives, including 5-(3-Methylphenyl)-4H-1,2,4-triazol-3-amine, often features significant conformational aspects that influence their chemical behavior and interaction with biological targets. For instance, the molecule of a related triazole compound was found to have an antiperiplanar conformation, facilitating the formation of two-dimensional networks via hydrogen bonds, which could be pivotal for its biological activities (Li et al., 2012).

Chemical Reactions and Properties

The reactivity of 1,2,4-triazole derivatives enables a variety of chemical transformations, leading to a diverse range of compounds with potential biological activity. The facile synthesis of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine from 4-Amino-4H-1,2,4-triazole illustrates the chemical versatility of triazoles (Panchal & Patel, 2011). These reactions are essential for creating compounds with tailored properties for specific applications.

Scientific Research Applications

Antimicrobial Activities

Research has shown that derivatives of 1,2,4-triazole, including compounds structurally related to 5-(3-Methylphenyl)-4H-1,2,4-triazol-3-amine, exhibit antimicrobial activities. For example, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives have been synthesized and demonstrated good or moderate activities against test microorganisms (Bektaş et al., 2007). Similarly, other studies have synthesized new 1,2,4-triazole derivatives and evaluated their antimicrobial properties, confirming significant activity against various bacterial and fungal strains (Kaneria et al., 2016).

Antioxidative Activity

A study on S-substituted derivatives of 1,2,4-triazole-thiones, which are chemically related to 5-(3-Methylphenyl)-4H-1,2,4-triazol-3-amine, revealed that these compounds exhibit significant antioxidative activity. One derivative, in particular, showed antioxidant activity 2.5 times higher than the antibiotic control, indicating the potential for applications in areas requiring antioxidative properties (Tumosienė et al., 2014).

Crystallographic and Structural Analysis

Crystallographic studies have been conducted on compounds structurally similar to 5-(3-Methylphenyl)-4H-1,2,4-triazol-3-amine. For example, the study of the crystal structure of 3-phenyl-1H-1,2,4-triazol-5-amine and 5-phenyl-1H-1,2,4-triazol-3-amine revealed significant insights into the planarity and dihedral angles of these molecules, which can be informative for understanding the structural characteristics of related triazole compounds (Dolzhenko et al., 2008).

Corrosion Inhibition

Triazole derivatives have been explored for their corrosion inhibition properties. Research on benzimidazole derivatives of 1,2,4-triazole has demonstrated their effectiveness in inhibiting corrosion of mild steel in acidic environments, highlighting the potential of such compounds in industrial applications (Yadav et al., 2013).

Bioimaging Applications

Triazole-based compounds have also been developed as efficient fluorescent chemosensors, demonstrating selectivity and sensitivity in detecting metal ions like Zn2+. This application is particularly relevant in bioimaging, where such probes can be used for intracellular imaging with good cell permeability and biocompatibility (Iniya et al., 2014).

Future Directions

1,2,4-Triazoles and their derivatives are a focus of ongoing research due to their wide range of biological activities. Future research may focus on developing new synthetic methods, exploring their biological activities, and designing new drug candidates .

properties

IUPAC Name

5-(3-methylphenyl)-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-6-3-2-4-7(5-6)8-11-9(10)13-12-8/h2-5H,1H3,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWHVCOHVMHZSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350590
Record name 5-(3-Methylphenyl)-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Methylphenyl)-4H-1,2,4-triazol-3-amine

CAS RN

59301-24-5
Record name 3-(3-Methylphenyl)-1H-1,2,4-triazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59301-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Methylphenyl)-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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